molecular formula C14H14N4O2 B2435994 3-{4,6-Dimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-5-YL}propanoic acid CAS No. 902613-91-6

3-{4,6-Dimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-5-YL}propanoic acid

Cat. No. B2435994
CAS RN: 902613-91-6
M. Wt: 270.292
InChI Key: BPDVFUUQKLZILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{4,6-Dimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-5-YL}propanoic acid” is a chemical compound with the CAS Number: 902613-91-6 . It is used as a reference material that meets strict industry standards .


Molecular Structure Analysis

The IUPAC name for this compound is 3- (2,4-dimethylpyrido [2’,3’:3,4]pyrazolo [1,5-a]pyrimidin-3-yl)propanoic acid . The InChI code for this compound is 1S/C14H14N4O2/c1-8-10 (5-6-12 (19)20)9 (2)18-14 (16-8)11-4-3-7-15-13 (11)17-18/h3-4,7,16H,1,5-6H2,2H3, (H,19,20) .

Scientific Research Applications

Scientific Research Applications of 3-{4,6-Dimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-5-YL}propanoic acid

Molecular Structure and Synthesis

  • The compound has been involved in research focused on understanding its molecular structure and synthesis processes. For instance, a study detailed the isolation of a closely related compound, 10,11-Dimethyl-9-(coumarin-3-yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.0^{2,7}]trideca-2,4,6-11-tetraene, from a mixture of products, with its molecular structure established through x-ray crystallography (Soldatenkov et al., 1996).

Chemical Reactions and Properties

  • The compound and its derivatives have been the subject of studies investigating various chemical reactions and properties. For example, a study explored the Degenerate Cope Rearrangement of a structurally similar compound, Tetracyclo[7.3.1.0^{2,8}.0^{4,12}]trideca-5,10-diene, noting its synthesis and reaction properties, demonstrating the compound's relevance in understanding complex chemical processes (Grimme & Krauthäuser, 1997).

Application in Coordination Chemistry

  • Research has been conducted on the use of structurally related compounds in coordination chemistry, particularly involving the creation of coordination polymers. A study used a semi-rigid ligand and various macrocyclic metallic tectons to synthesize new Ni(II) coordination polymers, noting the potential for tunable gas adsorption properties, which is significant for applications in materials science and gas storage (Jiang, Hu, & Kou, 2016).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-8-10(5-6-12(19)20)9(2)18-14(16-8)11-4-3-7-15-13(11)17-18/h3-4,7H,5-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDVFUUQKLZILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=NC3=NN12)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.